4-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
The compound 4-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an o-tolyl (2-methylphenyl) group at position 2 and a benzenesulfonamide moiety substituted with a fluorine atom at position 3. The thiazolo-triazole scaffold is known for its diverse pharmacological and material science applications, with variations in substituents significantly influencing reactivity, stability, and bioactivity .
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-13-4-2-3-5-17(13)18-22-19-24(23-18)15(12-27-19)10-11-21-28(25,26)16-8-6-14(20)7-9-16/h2-9,12,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZBRXWFVAQFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially allow the compound to interact with its targets in a specific manner.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their diverse biological activities.
Biological Activity
The compound 4-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 427.4 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of this compound showed potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Comparison Table :
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-fluoro-N-(...) | Antibacterial | 0.012 μg/mL against S. aureus |
| Reference Drug (Ampicillin) | Antibacterial | 0.025 μg/mL |
Anticancer Effects
The anticancer potential of this compound has also been investigated:
- Mechanism : In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis .
- Case Study : A specific study highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer .
Anti-inflammatory Properties
The anti-inflammatory activity of sulfonamide derivatives has been documented:
- Evaluation Method : The carrageenan-induced paw edema model was used to assess anti-inflammatory effects.
- Results : Compounds similar to 4-fluoro-N-(...) exhibited significant inhibition of edema formation compared to control groups .
Summary of Biological Activities
The following table summarizes the biological activities observed in various studies:
| Activity Type | Results | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, MIC = 0.012 μg/mL | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Significant reduction in paw edema |
Case Studies
- Antimicrobial Study : A study conducted on the antibacterial effects showed that the compound was more effective than traditional antibiotics like ampicillin .
- Cancer Research : In xenograft models, treatment with the compound resulted in a significant decrease in tumor growth rates compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The thiazolo[3,2-b][1,2,4]triazole system is a common motif in several synthesized analogs. Key structural differences arise from substituents on the triazole ring, the thiazole moiety, and appended aromatic groups:
- Substituent Position and Identity: The target compound features an o-tolyl group at position 2 of the thiazolo-triazole core. In contrast, analogs such as 2-(4-chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) and 6-(4-bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) bear halogenated or methoxy-substituted aryl groups at analogous positions, influencing steric and electronic properties . The benzenesulfonamide group in the target compound is replaced by simpler aryl or alkyl chains in other derivatives (e.g., 1-(4-bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (6a) ), altering hydrophobicity and hydrogen-bonding capacity .
Spectral Characteristics
Comparative analysis of 1H NMR , 13C NMR , and IR spectra reveals substituent-dependent trends:
- 1H NMR :
- The o-tolyl group in the target compound generates distinct aromatic proton signals (δ ~6.8–8.3 ppm), comparable to analogs like 10b , which shows doublets at δ 8.25 and 7.08 ppm for bromophenyl and methoxyphenyl protons, respectively .
- NH protons in sulfonamide or triazole-thione tautomers (e.g., in compounds 7–9 ) appear as singlets at δ 13.80–14.30 ppm, a region overlapping with NH signals from triazole rings, necessitating careful interpretation to avoid misassignment .
- IR Spectroscopy: The target compound’s sulfonamide group exhibits νS=O stretches at ~1150–1350 cm⁻¹, absent in non-sulfonamide analogs. Thione (C=S) vibrations in triazole derivatives (e.g., 7–9) appear at 1247–1255 cm⁻¹, while NH stretches are observed at 3150–3414 cm⁻¹, consistent with tautomeric stability .
Physicochemical Properties
| Compound Name | Substituents | Melting Point (°C) | Key Spectral Data (IR, NMR) | Yield (%) |
|---|---|---|---|---|
| Target Compound | o-Tolyl, 4-fluoro-benzenesulfonamide | Not reported | δ 13.80–14.30 ppm (NH), νS=O ~1350 cm⁻¹ | — |
| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) | 4-Cl-C₆H₄, C₆H₅ | 143–145 | δ 7.5–8.3 ppm (aromatic), νC=S 1247 cm⁻¹ | 76 |
| 6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) | 4-Br-C₆H₄, 4-MeO-C₆H₄ | 158–160 | δ 8.25 (d, J=8.6 Hz), νOCH₃ 2832 cm⁻¹ | 89 |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) | X = H, Cl, Br | Not reported | νC=S 1247–1255 cm⁻¹, δ 3278–3414 cm⁻¹ (NH) | 60–85 |
Notes:
- Electron-withdrawing groups (e.g., Br, Cl) increase melting points and stabilize thione tautomers, while methoxy groups enhance solubility .
- Fluorine substitution (as in the target compound and 7–9 ) improves metabolic stability and modulates electronic effects on the aromatic ring .
Functional Implications
- Solubility and Reactivity: The sulfonamide group in the target compound likely improves aqueous solubility compared to non-sulfonamide derivatives, a critical factor in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
